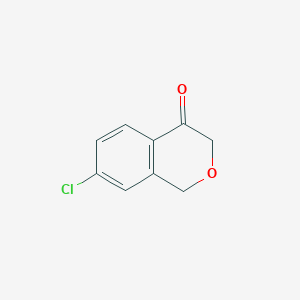

7-Chloroisochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-isochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFAJIDLBDBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroisochroman 4 One

Established Synthetic Pathways to Isochroman-4-one (B1313559) Derivatives

The construction of the isochroman-4-one core can be achieved through various synthetic routes. These methods generally involve the formation of the six-membered oxygen-containing heterocycle fused to a benzene (B151609) ring.

Classical approaches to isochroman-4-one synthesis often rely on multi-step sequences involving the cyclization of a suitably functionalized precursor. These methods provide reliable access to the core structure.

Oxa-Pictet-Spengler Cyclization: This reaction involves the cyclization of a 2-arylethanol derivative with an aldehyde or ketone. researchgate.net A variation, the carboxy-Pictet-Spengler reaction, utilizes arylacetic acids and carbonyl compounds, mediated by reagents like trifluoroacetic anhydride (B1165640) (TFAA), to form 1-aryl isochroman-3-ones. nih.gov

Mercury-Mediated Oxidative Cyclization: The synthesis of isochroman-4-ols, which can be oxidized to isochroman-4-ones, has been achieved through the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net This method provides a pathway to functionalized isochromanes that serve as direct precursors to the target ketone.

Epoxidation/Cyclization of o-Styrenylmethanols: (E)-(2-Styrenyl)methanols can undergo an epoxidation/cyclization sequence to yield isochroman-4-ols, which are then oxidized to isochroman-4-ones. researchgate.net This strategy allows for the divergent synthesis of different heterocyclic scaffolds from a common starting material. researchgate.net

Gold-Catalyzed Cyclization: Bis(homopropargylic) ethers can be converted into isochroman-4-ones through gold-catalyzed oxidation reactions, representing a modern approach to the synthesis of this framework. nih.gov

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies have been developed. These processes combine multiple reaction steps into a single operation without isolating intermediates.

A notable one-pot method for constructing isochroman-4-one derivatives utilizes O,P-acetals. thieme-connect.comresearchgate.net The process begins with an intramolecular cyclization initiated by a strong base like lithium diisopropylamide (LDA). This is followed by a Horner–Wadsworth–Emmons (HWE) olefination with various aldehydes to introduce an alkylidene moiety at the C3 position. thieme-connect.comresearchgate.netthieme-connect.com This sequential reaction provides a direct route to functionalized isochroman-4-ones. thieme-connect.com

The reaction of an O,P-acetal precursor with LDA and an aldehyde yields 3-alkylideneisochroman-4-ones. thieme-connect.com The choice of aldehyde allows for the introduction of diverse substituents.

| Aldehyde | Product | Yield (%) |

| p-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)isochroman-4-one | 81 |

| p-Anisaldehyde | 3-(4-Methoxybenzylidene)isochroman-4-one | 75 |

| p-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)-1H-benzo[g]isochroman-4-one | 68 |

Data sourced from Nakamura et al. (2021). thieme-connect.com

Targeted Synthesis of Chlorinated Isochroman-4-one Frameworks

The synthesis of 7-Chloroisochroman-4-one requires precise control over the position of the chlorine atom on the aromatic ring. This is best achieved by incorporating the halogen in the early stages of the synthesis using a chlorinated precursor, rather than attempting a late-stage chlorination of the isochroman-4-one core, which often results in poor regioselectivity. researchgate.net

Regiocontrolled synthesis is paramount for producing this compound. The primary strategy involves using starting materials where the chlorine atom is already in the desired position.

[3+3] Cyclization: A regioselective synthesis of 4-chlorophenols and related heterocycles, including isochromanones, has been developed based on the [3+3] cyclization of 1,3-bis(silyloxy)-1,3-dienes with 2-chloro-3-(silyloxy)alk-2-en-1-ones. researchgate.net This method builds the chlorinated aromatic ring as part of the cyclization process.

Intramolecular Halolactonization: While primarily demonstrated for the synthesis of 4-chloroisocoumarins (isochroman-1-ones), the principle of using a chlorine source during cyclization is relevant. The reaction of o-alkynylbenzoates with (dichloroiodo)benzene (PhICl₂) mediates an intramolecular cyclization that incorporates a chlorine atom at the C4 position. acs.org A similar strategy starting with a pre-chlorinated aryl precursor could be adapted for isochroman-4-ones.

Cyclization with Phosphorus Pentachloride: In the synthesis of 4-chloroisocoumarins, homophthalic acid monoesters are cyclized and chlorinated using phosphorus pentachloride (PCl₅). mdpi.com This demonstrates a method where cyclization and chlorination occur in the same step. To achieve the 7-chloro substitution pattern, this method would require a starting homophthalic acid derivative that is already chlorinated at the correct position.

The rational design of precursors is critical for the successful synthesis of this compound. The synthetic strategy dictates the choice of the starting material, which must contain the chloro-substituted aromatic moiety.

| Precursor Type | Specific Example | Corresponding Synthetic Strategy |

| Substituted Phenylacetic Acid | 2-(Bromomethyl)-4-chlorophenylacetic acid | Intramolecular cyclization |

| Substituted 2-Arylethanol | 2-(2-(Hydroxymethyl)-4-chlorophenyl)ethanol | Oxa-Pictet-Spengler type cyclization |

| o-Alkynyl Benzaldehyde | 4-Chloro-2-(prop-1-yn-1-yl)benzaldehyde | Hydration and cyclization |

| o-Crotyl Arylaldehyde | 4-Chloro-2-crotylbenzaldehyde | mCPBA-mediated intramolecular oxidative annulation researchgate.net |

For example, a plausible route would involve the synthesis of 2-(2-formyl-5-chlorophenoxy)acetic acid, followed by an intramolecular cyclization and subsequent reduction/oxidation steps to furnish the this compound skeleton. The key is to carry the 4-chloro-substituted benzene ring throughout the reaction sequence.

Asymmetric Synthesis of this compound and its Enantiomers

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. wikipedia.orgslideshare.net For this compound, the chirality exists at the C3 position if a substituent is present there, or a chiral center can be created during synthesis. A significant challenge in the synthesis of chiral isochroman-4-ones is the potential for racemization at the C3 position, which is adjacent to the carbonyl group and can undergo keto-enol tautomerism, especially under harsh reaction conditions. rsc.org

Strategies to achieve enantioselectivity include the use of chiral auxiliaries, enantioselective catalysis, and biocatalysis. wikipedia.orgdu.ac.infrontiersin.org

Chiral Auxiliary Approach: An achiral substrate can be covalently bonded to a chiral auxiliary. du.ac.inscribd.com The auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, a valine-derived oxazolidinone can serve as a chiral auxiliary to direct an asymmetric aldol (B89426) reaction, after which the auxiliary is cleaved to yield the chiral product. du.ac.in This principle could be applied by attaching an auxiliary to a precursor of this compound to control the stereochemistry during the ring-forming step.

Enantioselective Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. wikipedia.org An effective strategy for synthesizing chiral isochroman-4-ones was demonstrated in the asymmetric total synthesis of the antihypertensive natural products S-(+)-XJP and R-(-)-XJP. rsc.org This synthesis employed an intramolecular Heck reaction to construct the chiral isochroman (B46142) core. A "latent functionality strategy" was used to prevent racemization; the ketone at C4 was masked as a methylene (B1212753) group during the critical cyclization step and then converted to the carbonyl group via oxidative ozonolysis in a later step, which preserves the stereochemistry at C3. rsc.org

A similar approach could be envisioned for the asymmetric synthesis of a C3-substituted this compound derivative. The synthesis would begin with a suitably protected 4-chlorobenzaldehyde (B46862) derivative and a chiral alcohol. The key intramolecular Heck reaction, catalyzed by a palladium complex, would establish the chiral center. Subsequent ozonolysis would then reveal the C4-keto group to yield the final enantiomerically enriched product. rsc.org

Chiral Auxiliary-Controlled Asymmetric Syntheses

Chiral auxiliary-controlled synthesis is a foundational strategy in asymmetric synthesis where a chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective transformation. researchgate.netwikipedia.org This auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product and can often be recovered for reuse. researchgate.netwilliams.edu The effectiveness of this method relies on the auxiliary's ability to create a sterically and electronically biased environment, forcing the reaction to proceed with a high degree of facial selectivity. wikipedia.orgrsc.org

One of the most widely recognized examples is the use of Evans oxazolidinone auxiliaries. rsc.org These are typically acylated and then subjected to reactions such as alkylations or aldol additions. williams.edunih.gov The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus establishing a new stereocenter with high diastereoselectivity. williams.edursc.org

In the context of isochromanone synthesis, an analogous strategy involves the use of atropisomeric amides. A highly stereoselective approach to isochromanones has been developed based on an asymmetric ortho-lithiation of a chiral N,N-diethylbenzamide derivative bearing a stereogenic axis. acs.org This pre-oriented atropisomeric axis serves as a "chiral memory," directing the stereochemical outcome of the reaction with an aldehyde electrophile. acs.org Subsequent cyclization, which can be promoted by O-alkylation or microwave activation, furnishes the isochromanone core. acs.org While this has been applied to the synthesis of the core structure of natural products like the ajudazols, its direct application to this compound would depend on the use of appropriately substituted starting materials. acs.org

| Auxiliary Type | Key Feature | Typical Application | Reference |

| Evans Oxazolidinone | Steric hindrance from C4 substituent | Asymmetric alkylation, aldol reactions | rsc.orgnih.gov |

| SuperQuat Oxazolidinone | C5-gem-dimethyl substitution for enhanced conformational bias and cleavage | Asymmetric transformations with high diastereofacial selectivity | rsc.org |

| Atropisomeric Amide | Pre-oriented stereogenic axis | Asymmetric ortho-lithiation for isochromanone synthesis | acs.org |

Chiral Reagent-Controlled Asymmetric Syntheses

In chiral reagent-controlled synthesis, a stoichiometric amount of a chiral reagent is used to convert an achiral substrate into a chiral product directly. nih.gov Unlike chiral auxiliaries, the reagent itself does not become incorporated into the final product but influences the stereochemical course of the reaction. nih.gov

A prominent example of this strategy is the use of chiral hypervalent iodine(III) reagents. These have been successfully applied in the asymmetric synthesis of 4-oxyisochroman-1-one polyketide metabolites. nih.gov Specifically, the stereoselective oxylactonization of an ortho-alkenylbenzoate substrate can be achieved using a chiral hypervalent iodine catalyst. nih.gov This method has enabled the synthesis of natural products like 4-hydroxymellein and monocerin (B1214890) with controlled stereochemistry at the C4 position. nih.gov The application of this methodology to this compound would require the synthesis of a corresponding 2-alkenyl-4-chlorobenzoate precursor.

Enantioselective Catalysis in Isochromanone Construction

Enantioselective catalysis is often considered the most elegant and efficient method for asymmetric synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of a chiral product. williams.edu This approach encompasses organocatalysis, metal-catalysis, and enzymatic strategies.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. wikipedia.org For the isochromanone framework, several powerful organocatalytic methods have been developed.

A highly stereoselective one-pot intramolecular Mannich reaction has been devised to synthesize 4-aminoisochromanones. researchgate.net This reaction, which uses 2-oxopropyl-2-formylbenzoates and anilines as substrates, is catalyzed by a chiral secondary amine. researchgate.net It proceeds with excellent cis-diastereoselectivity and high enantiomeric excess (ee), establishing two adjacent stereocenters. researchgate.net Another approach involves a quinidine-catalyzed domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence to generate highly functionalized isochromans. researchgate.net

These methods highlight the power of organocatalysis to construct complex heterocyclic systems with high stereocontrol from relatively simple starting materials.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering a vast array of transformations. rsc.orgresearchgate.net The construction of the isochromanone skeleton has been a fertile ground for the development of novel metal-catalyzed reactions.

One sophisticated strategy employs a bimetallic relay catalytic system, combining an achiral dirhodium(II) salt with a chiral N,N'-dioxide-metal complex (e.g., with Fe(III) or Sc(III)). rsc.orgresearchgate.netrsc.org This system facilitates an asymmetric cascade O-H insertion/aldol cyclization of ketoacids with diazoketones, yielding isochromanone derivatives with two adjacent quaternary stereocenters in good to excellent enantioselectivities. rsc.orgrsc.org

Dinuclear zinc catalysts have also been employed in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities. rsc.org Furthermore, magnesium(II) complexes with chiral BINOL-derived ligands have been shown to catalyze tandem Wittig-oxa-Michael reactions to afford chiral isochroman skeletons. rsc.org

The following table summarizes selected metal-catalyzed approaches to the isochromanone core.

| Catalytic System | Reaction Type | Product Type | Yield / ee | Reference |

| Rh(II) / Chiral N,N'-dioxide-Fe(III) | O-H Insertion / Aldol Cyclization | Isochromanones with vicinal quaternary centers | Good to excellent yields and ee | rsc.orgresearchgate.netrsc.org |

| Dinuclear Zinc-Salen | Michael / Transesterification | Spiro[indanone-isochromanone]s | up to >99% ee | rsc.org |

| Au(I) / Chiral Sc(III) | Hetero-Diels–Alder | Tetracyclic Isochromans | up to 95% ee | nih.gov |

| Mg(II)-BINOL | Wittig / oxa-Michael | Chiral Isochroman skeletons | Moderate to good yields and ee | rsc.org |

Enzymatic Strategies in Asymmetric Synthesis

Enzymes are highly efficient and selective natural catalysts that operate under mild conditions. catalysis.blognih.gov Their application in asymmetric synthesis, known as biocatalysis, is a rapidly growing field. Strategies for producing chiral molecules include kinetic resolution, dynamic kinetic resolution, and desymmetrization of prochiral substrates. catalysis.blognih.gov

For isochroman derivatives, lipases have been successfully used for the kinetic resolution of diastereoisomeric thymine (B56734) derivatives via transesterification, achieving moderate enantiomeric excess. researchgate.net Furthermore, whole-cell biocatalysis using filamentous fungi (e.g., Aspergillus niger) and Baker's Yeast (Saccharomyces cerevisiae) has been shown to oxidize the parent isochroman molecule into isochroman-4-one. conicet.gov.ar While this specific transformation is not asymmetric, it demonstrates the potential for enzymatic C-H oxidation. An asymmetric version of such a reaction or the enzymatic resolution of racemic this compound could provide a viable route to the enantiopure compound. catalysis.blogvulcanchem.com

Absolute Asymmetric Synthesis Concepts

Absolute asymmetric synthesis refers to the formation of an enantiomerically enriched product from achiral or racemic precursors without the use of any chiral chemical entity, such as a catalyst, reagent, or auxiliary. rsc.orggu.se This phenomenon relies on physical influences or spontaneous symmetry breaking during crystallization. researchgate.netrsc.org For example, reactions conducted under circularly polarized light or the spontaneous crystallization of a conglomerate from a racemic mixture of a stereochemically labile compound can lead to an enantiomeric excess. rsc.org

While a fascinating concept with implications for the origin of homochirality in nature, practical applications of absolute asymmetric synthesis in preparative organic chemistry are exceptionally rare and challenging to control. gu.sejlu.edu.cn To date, there are no reported examples of the absolute asymmetric synthesis of this compound or related isochromanone structures. The development of such a process would represent a significant and highly novel achievement in the field.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending. libretexts.orgupi.edu It is particularly effective for identifying polar functional groups. For 7-Chloroisochroman-4-one, the FTIR spectrum is expected to be dominated by a strong absorption from the carbonyl (C=O) group of the ketone. Other key absorptions would confirm the presence of the aromatic ring, the ether linkage, and the aliphatic portions of the molecule. upi.edu

The predicted characteristic absorption bands for this compound are summarized in the table below.

| Predicted FTIR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| ~1685 | C=O (Aryl Ketone) Stretch |

| 1600, 1475 | Aromatic C=C Stretch |

| ~1250 | C-O-C (Aryl Ether) Asymmetric Stretch |

| ~1100 | C-O-C (Aliphatic Ether) Stretch |

| ~800-700 | C-Cl Stretch |

These values are predictive and can vary based on the sample state and measurement conditions.

Raman Spectroscopy for Structural Features

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. renishaw.comut.ee This technique provides information about molecular vibrations, similar to FTIR, but the selection rules are different. Vibrations that cause a change in molecular polarizability are Raman-active. ut.ee Raman spectroscopy is often superior for observing symmetric, non-polar bonds. libretexts.org

In the analysis of this compound, a Raman spectrum would be expected to show strong signals for the aromatic ring's symmetric "breathing" modes, which are often weak in FTIR spectra. The C=O stretch would also be visible, though typically less intense than in the corresponding IR spectrum. The low-frequency region would be useful for identifying the C-Cl vibration. This complementarity makes it a valuable tool for confirming structural features. renishaw.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. savemyexams.com

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). acdlabs.comlibretexts.org For this compound, five distinct signals would be predicted. The aromatic region would show three protons on the substituted benzene (B151609) ring, with splitting patterns determined by their coupling to each other. The two methylene (B1212753) (CH₂) groups in the heterocyclic ring would appear as singlets because they have no adjacent protons to couple with.

The table below outlines the predicted ¹H NMR data for this compound.

| Predicted ¹H NMR Data for this compound (in CDCl₃) | |||

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.9 | d (doublet) | 1H |

| H-6 | ~7.3 | dd (doublet of doublets) | 1H |

| H-8 | ~7.2 | d (doublet) | 1H |

| H-1 (CH₂) | ~5.3 | s (singlet) | 2H |

| H-3 (CH₂) | ~4.0 | s (singlet) | 2H |

These values are predictive. Chemical shifts are referenced to TMS at 0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Connectivity Mapping

A broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in a molecule. libretexts.org This technique is invaluable for determining the total number of carbons and identifying their chemical environment (e.g., carbonyl, aromatic, aliphatic). libretexts.org Due to the lack of symmetry in this compound, nine distinct carbon signals are expected. The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The six aromatic carbons would appear in the 115-150 ppm range, while the two aliphatic carbons would be the most upfield signals.

The table below presents the predicted ¹³C NMR chemical shift ranges.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (C-4) | 190-195 |

| Aromatic C-Cl (C-7) | 135-140 |

| Aromatic C-O (C-4a) | 145-150 |

| Aromatic C-H | 120-135 |

| Aromatic C (quaternary, C-8a) | 130-135 |

| Aliphatic C-O (C-1) | 70-75 |

| Aliphatic C-C=O (C-3) | 40-45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a COSY spectrum would display cross-peaks between the aromatic protons H-5, H-6, and H-8, confirming their adjacency on the benzene ring. No correlations would be seen for the H-1 and H-3 methylene protons, as they are isolated from other protons by heteroatoms or quaternary carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). columbia.edu It is a powerful method for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would show a cross-peak between the proton signal at ~5.3 ppm and the carbon signal at ~70-75 ppm, confirming their assignment to the C-1/H-1 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2 to 3 bonds). sdsu.educolumbia.edu HMBC is often the key to piecing together different fragments of a molecule. For this compound, crucial HMBC correlations would include:

A correlation from the H-3 methylene protons to the C-4 carbonyl carbon, confirming the placement of the ketone.

Correlations from the H-1 methylene protons to the aromatic carbons C-8a and C-8, locking the heterocyclic ring to the aromatic system.

Correlations from the aromatic protons (H-5, H-6, H-8) to their neighboring carbons, confirming the substitution pattern on the benzene ring.

By combining the information from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confidently determined.

X-ray Crystallography for Definitive Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure, including the absolute configuration of chiral centers and the preferred conformation in the solid state. youtube.combeilstein-journals.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined. youtube.com

For this compound, an SCXRD analysis would provide:

Absolute Configuration: If the molecule is chiral, SCXRD can determine the absolute spatial arrangement of its atoms, which is critical for its biological activity and stereospecific interactions.

Conformation: The analysis would reveal the specific puckering of the dihydropyranone ring and the orientation of the chloro substituent on the aromatic ring.

However, without a published crystal structure, these specific details for this compound remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. datacc.org Understanding these interactions is key to predicting a material's properties, including melting point, solubility, and stability.

A detailed analysis for this compound would investigate:

Hydrogen Bonding: The presence of a carbonyl oxygen could lead to C–H···O hydrogen bonds, influencing the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonds (C–Cl···O or C–Cl···π interactions), which are significant directional interactions that can dictate the supramolecular architecture.

As no crystallographic data is available, a discussion of the specific intermolecular interactions and the resulting packing motif for this compound would be purely speculative.

Computational Chemistry Investigations of 7 Chloroisochroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to chemical problems. Methods like Density Functional Theory (DFT) are central to this field, providing insights into the electronic structure and reactivity of molecules.

Density Functional Theory is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. DFT is favored for its balance of accuracy and computational cost, making it applicable to a wide range of chemical systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Wave Function Based Properties (e.g., Electron Localization Function, Localized Orbital Locator)While DFT is based on electron density, other properties can be derived directly from the system's wave function. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools that provide a visual representation of electron localization in a molecule. They help to identify the regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a clear picture of the molecule's electronic structure that aligns with classical chemical concepts like Lewis structures.

Without specific studies on 7-Chloroisochroman-4-one, no data tables can be generated.

Theoretical Spectroscopic Predictions (e.g., IR, NMR)

Theoretical spectroscopic predictions are vital for identifying and characterizing molecules. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov These calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that are invaluable for interpreting experimental results. nih.govresearchgate.net

For this compound, DFT calculations would map its vibrational modes and nuclear magnetic shielding constants. The predicted IR spectrum would show characteristic absorption bands corresponding to the molecule's functional groups. libretexts.orgwiley.com Key vibrations would include the strong carbonyl (C=O) stretch of the ketone, the C-O-C stretches of the ether linkage within the heterocyclic ring, C-H stretches in the aromatic and aliphatic regions, and the stretch corresponding to the C-Cl bond. libretexts.org

Similarly, theoretical NMR predictions can calculate the chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei. github.ionmrdb.org The chemical environment of each nucleus, influenced by factors like electronegativity and aromaticity, determines its shift. libretexts.org In this compound, the electronegative chlorine and oxygen atoms are expected to deshield nearby nuclei, causing them to appear at a higher chemical shift (downfield). libretexts.org Predicting these shifts aids in the assignment of complex experimental spectra. youtube.com

Table 1: Illustrative Theoretical Spectroscopic Data for this compound. This table presents hypothetical data based on known spectral ranges for the functional groups present in the molecule to demonstrate what a theoretical prediction would entail.

| Analysis Type | Predicted Feature | Expected Value/Range | Assignment |

| IR Spectroscopy | Vibrational Frequency | ~1720-1740 cm⁻¹ | C=O (Ketone) Stretch |

| Vibrational Frequency | ~1250-1050 cm⁻¹ | C-O-C (Ether) Stretch | |

| Vibrational Frequency | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | |

| Vibrational Frequency | ~3000-2850 cm⁻¹ | Aliphatic C-H Stretch | |

| Vibrational Frequency | ~800-600 cm⁻¹ | C-Cl Stretch | |

| ¹H NMR | Chemical Shift | ~7.0-8.0 ppm | Aromatic Protons |

| Chemical Shift | ~4.0-5.0 ppm | -O-CH₂- Protons | |

| Chemical Shift | ~3.0-4.0 ppm | -CO-CH₂- Protons | |

| ¹³C NMR | Chemical Shift | ~190-200 ppm | C=O (Ketone) Carbon |

| Chemical Shift | ~120-140 ppm | Aromatic Carbons | |

| Chemical Shift | ~60-80 ppm | -O-CH₂- Carbon | |

| Chemical Shift | ~40-50 ppm | -CO-CH₂- Carbon |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. nih.gov By calculating the forces between atoms and using them to simulate motion, MD provides a virtual microscope to view molecular behavior at an atomic level. nih.govplos.org These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to model the complex interactions within and between molecules. mdpi.com

Conformational Analysis and Dynamics

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds. numberanalytics.com For cyclic molecules like this compound, this analysis is crucial for understanding their structure and reactivity. The non-aromatic portion of the molecule, the dihydropyranone ring, is not planar and will adopt puckered conformations to minimize steric and torsional strain.

Computational studies on related isochromanone structures show that such rings can exist in various conformations, such as half-chair or envelope forms. researchgate.netdoi.orgnih.gov MD simulations can be employed to explore the conformational landscape of this compound, mapping the potential energy surface to identify the most stable, low-energy conformers and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility and its preferred shapes.

Solvent Effects on Molecular Behavior

The solvent environment can have a profound impact on the behavior, structure, and reactivity of a molecule. acs.org MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation model. acs.org This allows for a detailed examination of the direct interactions between the solute (this compound) and the surrounding solvent.

For this compound, a molecule with polar features like the carbonyl group and the ether oxygen, the polarity of the solvent is a key factor. vulcanchem.com In polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), solvent molecules would orient themselves around these polar sites, forming stabilizing interactions. acs.org These interactions can influence the conformational equilibrium by stabilizing certain conformers more than others. MD simulations can quantify these effects by analyzing structural and dynamic properties, such as the distribution of solvent molecules around the solute and the stability of intramolecular versus solute-solvent hydrogen bonds.

Mechanistic Investigations of Reactions Involving 7 Chloroisochroman 4 One

General Organic Reaction Mechanisms

The reactivity of 7-Chloroisochroman-4-one is governed by the interplay of its functional groups: the chlorinated aromatic ring, the ether linkage within the heterocyclic system, and the carbonyl group. These features allow the molecule to participate in a variety of fundamental organic reactions.

Substitution Reactions (Nucleophilic and Electrophilic)

Nucleophilic Substitution:

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.orgmasterorganicchemistry.com In the context of this compound, nucleophilic attack can occur at several sites. A notable example is the substitution at the carbon adjacent to the ether oxygen (the α-position), particularly if a suitable leaving group is present.

Mechanistic studies on closely related α-chloroisochromans have revealed the potential for both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions and the nature of the nucleophile. In an S(_N)1-type mechanism, the reaction proceeds through a stabilized oxocarbenium ion intermediate. This pathway is favored by the presence of Lewis acids, which can facilitate the departure of the chloride leaving group. The resulting planar oxocarbenium ion can then be attacked by a nucleophile from either face. In contrast, an S(_N)2 mechanism would involve a direct, backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral. The choice between these pathways is often influenced by the stability of the potential carbocation and the strength of the nucleophile. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The substituents already present on the ring—the chlorine atom and the oxygen-containing heterocyclic moiety—dictate the position of further substitution.

The general mechanism for EAS proceeds in two steps:

Attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comdalalinstitute.com

Deprotonation of the arenium ion to restore aromaticity. masterorganicchemistry.com

The chlorine atom is an ortho, para-directing deactivator, while the ether oxygen is an ortho, para-directing activator. The interplay of their electronic effects (inductive vs. resonance) will determine the regioselectivity of subsequent electrophilic substitutions. wikipedia.org

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-7-chloroisochroman-4-one isomers |

| Halogenation | X₂, FeX₃ | Halo-7-chloroisochroman-4-one isomers |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-7-chloroisochroman-4-one isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-7-chloroisochroman-4-one isomers |

Addition Reactions

The carbonyl group at the 4-position of the isochromanone ring is a key site for addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl group typically proceeds via a two-step mechanism:

Nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate, usually by a solvent or a weak acid, to yield an alcohol.

The reactivity of the carbonyl group can be influenced by steric and electronic factors. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide, can add to the carbonyl group of this compound to form the corresponding tertiary alcohols or cyanohydrins.

| Nucleophile | Reagent Example | Product Type |

| Hydride | NaBH₄, LiAlH₄ | Secondary alcohol |

| Organometallic | CH₃MgBr | Tertiary alcohol |

| Cyanide | NaCN, H⁺ | Cyanohydrin |

Elimination Reactions

Elimination reactions, which involve the removal of two substituents from a molecule to form a double bond, can occur in derivatives of this compound. For instance, if the carbon atoms adjacent to the carbonyl group (α- and β-positions) bear suitable leaving groups and protons, base- or acid-catalyzed elimination can lead to the formation of an α,β-unsaturated ketone.

The two primary mechanisms for elimination are E1 and E2. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the E2 mechanism is a concerted, one-step process. The preferred pathway is dependent on factors such as the nature of the substrate, the strength of the base, and the solvent.

Rearrangement Reactions

Molecules with the isochromanone core can potentially undergo skeletal rearrangements under certain conditions, often driven by the formation of more stable intermediates. cambridgescholars.comgoogle.com These rearrangements can involve the migration of an atom or group to an electron-deficient center. For example, acid-catalyzed conditions that lead to the formation of carbocation intermediates can be followed by 1,2-hydride or 1,2-alkyl shifts to yield a more stable carbocation, ultimately resulting in a rearranged product. While specific examples for this compound are not extensively documented in readily available literature, the principles of carbocation-mediated rearrangements would apply to suitably functionalized derivatives. nih.gov

Reaction Pathways in Functionalization and Derivatization

The functionalization of the this compound scaffold often relies on the mechanistic principles outlined above to introduce new chemical entities and build molecular complexity.

Intramolecular Cyclization Pathways

The synthesis of the isochromanone core itself often involves an intramolecular cyclization reaction. For instance, a common synthetic route is the acid-catalyzed cyclization of a suitably substituted 2-carboxyphenoxyacetic acid derivative. The mechanism for such a reaction typically involves the following steps:

Protonation of the carboxylic acid to form a highly electrophilic acylium ion.

Intramolecular electrophilic attack of the acylium ion on the aromatic ring. This is an intramolecular Friedel-Crafts acylation.

Deprotonation to restore aromaticity and form the cyclic ketone.

Derivatives of this compound can also be synthesized via other intramolecular cyclization strategies, such as the Parham-type cyclization, which involves an intramolecular reaction of an aryllithium species with an internal electrophile like a Weinreb amide. researchgate.net Furthermore, metal-catalyzed intramolecular alkoxylation-initiated cascade cyclizations have been developed for the synthesis of functionalized isochromanones. rsc.org

| Cyclization Strategy | Key Intermediates | Driving Force |

| Intramolecular Friedel-Crafts Acylation | Acylium ion, Arenium ion | Formation of a stable cyclic system and restoration of aromaticity |

| Parham-type Cyclization | Aryllithium species | Intramolecular nucleophilic attack on an internal electrophile |

| Metal-catalyzed Cascade Cyclization | Metal-carbene complexes, Oxonium ylides | Formation of stable heterocyclic rings |

Olefination Reactions (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from carbonyl compounds, offering significant advantages such as the formation of a water-soluble phosphate byproduct that simplifies purification. wikipedia.orgcore.ac.uk This reaction involves the use of a phosphonate-stabilized carbanion, which is typically more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org

The reaction of this compound with a stabilized phosphonate carbanion, such as that derived from triethyl phosphonoacetate, would proceed through a well-established mechanism. The key steps are:

Deprotonation: A base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), abstracts the acidic proton alpha to the phosphonate and ester groups to form a resonance-stabilized phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of a carbon-carbon double bond and the elimination of a water-soluble diethyl phosphate salt. wikipedia.org

A significant feature of the HWE reaction is its stereoselectivity, which generally favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com This selectivity is attributed to the thermodynamic stability of the intermediates leading to the trans-alkene. The general stereochemical outcome can be influenced by the structure of the reactants and the reaction conditions. wikipedia.org

Table 1: Key Steps in the Horner-Wadsworth-Emmons Reaction

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of the phosphonate ester. | Phosphonate Carbanion |

| 2 | Nucleophilic attack on the carbonyl of this compound. | Oxaphosphetane Intermediate |

| 3 | Elimination of the phosphate byproduct. | Alkene Product |

Reactions with Nucleophiles (e.g., Hydrazines, Amidines)

The carbonyl group at the C4 position of this compound is an electrophilic center susceptible to attack by various nucleophiles, including hydrazines and amidines.

Reaction with Hydrazines: The reaction of a ketone with hydrazine (NH₂NH₂) typically forms a hydrazone, which can be a stable final product or an intermediate in further transformations like the Wolff-Kishner reduction. libretexts.org The mechanism involves:

Nucleophilic Addition: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine undergoes elimination of a water molecule to form the C=N double bond of the hydrazone. This step is often catalyzed by acid.

If the reaction is performed under basic conditions with heat, the resulting hydrazone can undergo the Wolff-Kishner reduction to deoxygenate the carbonyl group, yielding 7-Chloroisochroman. libretexts.org

Reaction with Amidines: Amidines, which contain the R-C(=NH)NH₂ functional group, are strong bases and can also act as nucleophiles. Guanidine, a common amidine, can react with carbonyl compounds. The reaction mechanism is analogous to that of other nitrogen nucleophiles, proceeding via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N bond. This can lead to the formation of guanidinium salts or more complex heterocyclic structures depending on the reaction conditions and the structure of the amidine. researchgate.netlookchemmall.comnih.gov

Dehydrogenative Oxygenation Mechanisms

Role of Intermediates in Chemical Transformations

Carbocation Intermediates

Carbocations are positively charged carbon species that are key intermediates in many organic reactions, such as Sₙ1 and E1 reactions. curlyarrows.com They are electron-deficient and their stability is a critical factor in determining reaction pathways. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org

A carbocation intermediate could potentially be formed from this compound under specific conditions. For example, in the presence of a strong acid, the ether oxygen of the isochroman (B46142) ring could be protonated. Subsequent cleavage of the C-O bond could generate a carbocation intermediate. The stability of this intermediate would be influenced by the substitution pattern and the presence of the electron-withdrawing chloro and keto groups. The formation of a carbocation can be achieved through heterolytic bond cleavage or by the addition of an electrophile to an unsaturated system. curlyarrows.com

Anion-Binding Catalysis

Anion-binding catalysis is a field of organocatalysis that utilizes neutral, non-covalent catalysts, such as ureas, thioureas, or squaramides, to stabilize anionic intermediates or transition states through hydrogen bonding. wiley.comgoogle.comwiley-vch.de This type of catalysis is effective in reactions that proceed through anionic pathways.

In the context of reactions involving this compound, an anion-binding catalyst could play a role in transformations that generate an anionic intermediate. For instance, in a Michael addition reaction where a nucleophile adds to an α,β-unsaturated derivative of this compound, an enolate intermediate is formed. An anion-binding catalyst could stabilize this enolate through hydrogen bonding, potentially influencing the stereochemical outcome of the reaction. The catalyst acts as a Lewis acid, activating the substrate or stabilizing the intermediate without direct covalent bonding. wiley.com

Halogen(I) Intermediates

Halogenation reactions are fundamental transformations in organic synthesis. mt.com In the context of alkenes, the mechanism often involves the formation of a cyclic halonium ion intermediate. youtube.comyoutube.com For instance, the reaction of an alkene with bromine (Br₂) proceeds through a three-membered bromonium ion ring. youtube.com This intermediate is then opened by the nucleophilic attack of a bromide ion (or another nucleophile) in an anti-addition fashion. youtube.com

While this compound itself does not have a double bond to form a halonium ion, an alkene derivative synthesized from it (e.g., via the HWE reaction) would be susceptible to halogenation. The reaction of such a derivative with a halogen like chlorine or bromine would likely proceed through a cyclic chloronium or bromonium ion intermediate, respectively. The regioselectivity and stereoselectivity of the subsequent ring-opening would be dictated by steric and electronic factors of the substrate.

Applications of 7 Chloroisochroman 4 One in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The inherent reactivity of 7-Chloroisochroman-4-one makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The carbonyl group readily participates in condensation reactions, while the chloro-substituent can be utilized in cross-coupling reactions or as a handle for further functionalization, paving the way for the assembly of elaborate molecular frameworks.

Synthesis of Fused Pyrazolone Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to fused pyrazolone systems. This transformation typically proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization. The specific reaction conditions can be tailored to favor the formation of the desired pyrazolone regioisomer. These fused pyrazolone scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities.

A key reaction involves the condensation of this compound with hydrazine hydrate or substituted hydrazines. The general scheme for this synthesis is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 8-Chloro-1,2,3,3a-tetrahydrochromeno[4,3-c]pyrazol-4(5H)-one |

| This compound | Phenylhydrazine | 8-Chloro-5-phenyl-1,2,3,3a-tetrahydrochromeno[4,3-c]pyrazol-4(5H)-one |

This interactive table summarizes the synthesis of fused pyrazolone derivatives from this compound.

Synthesis of Fused Pyrimidine Derivatives

Similarly, this compound serves as a valuable precursor for the synthesis of fused pyrimidine derivatives. The construction of these bicyclic and tricyclic systems is typically achieved through condensation reactions with amidines or other related dinucleophiles. For instance, the reaction with guanidine or urea derivatives can lead to the formation of pyrimidines fused to the isochroman (B46142) core. These heterocyclic systems are prevalent in many biologically active molecules and natural products.

The general approach involves the reaction of the ketone with a suitable nitrogen-containing reagent, leading to cyclization and the formation of the pyrimidine ring.

| Reactant 1 | Reactant 2 | Product Structure |

| This compound | Guanidine | Fused Pyrimidoisochroman |

| This compound | Urea | Fused Pyrimidoisochromanone |

This interactive table illustrates the synthesis of fused pyrimidine derivatives using this compound.

Construction of Spiro-Systems

The carbonyl group of this compound is also a key functional handle for the construction of spirocyclic systems. Spiro compounds, characterized by two rings sharing a single common atom, are of increasing interest in drug discovery due to their rigid three-dimensional structures. Reactions such as the [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of this compound with amino acids, can lead to the formation of complex spiro-pyrrolidine-isochroman scaffolds. These intricate structures offer a high degree of molecular complexity and are valuable for exploring new chemical space in medicinal chemistry.

Precursor for Advanced Pharmaceutical Scaffolds

Beyond its utility in constructing fused heterocycles, this compound is a pivotal starting material for the synthesis of advanced pharmaceutical scaffolds. Its ability to undergo a variety of transformations allows for the creation of diverse molecular libraries and the introduction of key structural features, such as chirality, which are crucial for biological activity.

Divergent Synthesis of Isochroman-Containing Molecules

Divergent synthesis, a strategy that allows for the generation of a wide range of structurally distinct molecules from a common intermediate, is well-suited for the utilization of this compound. The multiple reactive sites on the molecule can be selectively addressed to produce a library of isochroman-containing compounds. For example, the ketone can be reduced, alkylated, or converted to other functional groups, while the chloro-substituent can participate in various cross-coupling reactions to introduce different aryl or alkyl groups. This approach enables the rapid exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Introduction of Chirality into Drug-like Molecules

The introduction of chirality is a critical aspect of modern drug design, as the stereochemistry of a molecule often dictates its biological activity and safety profile. This compound, being a prochiral ketone, provides an excellent opportunity for the enantioselective synthesis of chiral isochroman derivatives.

The asymmetric reduction of the carbonyl group is a common and effective strategy to introduce a stereocenter. This can be achieved using various chiral reducing agents or catalyst systems, such as those based on chiral oxazaborolidines (CBS catalysts) or transition metal complexes with chiral ligands. The resulting chiral 7-chloroisochroman-4-ol can then be used as a versatile intermediate for the synthesis of a wide range of enantiomerically pure pharmaceutical scaffolds.

The table below summarizes the outcomes of the asymmetric reduction of this compound using different catalytic systems.

| Catalyst System | Product | Enantiomeric Excess (ee) |

| (R)-CBS Catalyst / BH3·SMe2 | (S)-7-Chloro-isochroman-4-ol | >95% |

| (S)-CBS Catalyst / BH3·SMe2 | (R)-7-Chloro-isochroman-4-ol | >95% |

| Ru(II)-Chiral Diamine Complex / H2 | Chiral 7-Chloro-isochroman-4-ol | High |

This interactive table presents data on the enantioselective reduction of this compound.

The ability to control the stereochemistry at the C4 position is of paramount importance for the development of new therapeutic agents, as it allows for the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.

Strategies for Multi-Step Synthesis

The efficient construction of the this compound scaffold and its derivatives is a key consideration in organic synthesis. Multi-step synthetic strategies are often employed to build this heterocyclic system with the desired substitution pattern. These strategies can be broadly categorized into convergent and linear approaches. This section will delve into the application of convergent synthesis and retrosynthetic analysis in the context of preparing this compound and its analogues.

Convergent Synthesis Approaches

While specific examples of convergent syntheses targeting this compound are not extensively detailed in the literature, a hypothetical convergent strategy can be proposed based on the known reactivity of related compounds. Such an approach would involve the preparation of two key building blocks: a suitably substituted 2-halobenzyl halide and a protected derivative of a β-hydroxypropanoic acid.

Hypothetical Convergent Synthesis of a this compound Derivative:

| Fragment A Synthesis | Fragment B Synthesis | Fragment Coupling and Cyclization |

| 1. Start with 4-chloro-2-methylbenzoic acid. | 1. Begin with a protected β-hydroxypropanoic acid, such as 3-(tert-butyldimethylsilyloxy)propanoic acid. | 1. The carboxylate of Fragment B is coupled with the benzylic halide of Fragment A under basic conditions to form an ester intermediate. |

| 2. Reduction of the carboxylic acid to the corresponding alcohol. | 2. Activation of the carboxylic acid, for example, by conversion to an acid chloride or using a coupling agent. | 2. Deprotection of the silyl ether to reveal the free hydroxyl group. |

| 3. Conversion of the benzylic alcohol to a halide (e.g., bromide or chloride). | 3. Intramolecular cyclization, such as a Williamson ether synthesis, is then carried out to form the isochroman-4-one (B1313559) ring. |

This convergent strategy allows for the independent modification of both the aromatic ring and the lactone precursor. For instance, different halogen substituents or other functional groups could be introduced on the aromatic fragment, while variations in the side chain of the β-hydroxypropanoic acid could lead to a diverse library of this compound derivatives.

Retrosynthetic Analysis for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically deconstructed into simpler, commercially available starting materials. This process involves breaking bonds and identifying key "disconnections" that correspond to reliable and high-yielding chemical reactions.

A retrosynthetic analysis of this compound would begin by identifying the key structural features: the chlorinated benzene (B151609) ring, the ether linkage within the heterocyclic ring, and the ketone functionality.

Primary Retrosynthetic Disconnections for this compound:

| Disconnection | Synthetic Precursors | Forward Synthetic Reaction |

| C-O bond of the ether | 2-(carboxymethyl)-4-chlorobenzoic acid | Intramolecular cyclization (e.g., via acylation and subsequent reduction/cyclization) |

| C-C bond adjacent to the ketone | 4-chloro-2-(halomethyl)benzoic acid and a two-carbon synthon (e.g., a protected acetaldehyde enolate equivalent) | Alkylation followed by cyclization |

| C-O and adjacent C-C bond | 2-allyl-4-chlorobenzoic acid | Oxidative cyclization (e.g., Wacker-type oxidation) |

One of the most logical disconnections is the ether linkage, which simplifies the target molecule into a substituted benzoic acid derivative. For example, a primary disconnection of the ether bond in this compound leads to 2-(2-hydroxyethyl)-4-chlorobenzoic acid. This intermediate could then be cyclized under acidic conditions. Further disconnection of this intermediate would involve breaking the C-C bond between the aromatic ring and the ethyl side chain, leading back to simpler starting materials like 4-chlorobenzoic acid derivatives.

Another viable retrosynthetic approach involves an intramolecular Friedel-Crafts-type acylation. This would disconnect the bond between the aromatic ring and the carbonyl carbon, leading to a precursor such as (4-chloro-2-(methoxymethyl)phenoxy)acetyl chloride.

The choice of a specific retrosynthetic pathway will depend on several factors, including the availability of starting materials, the desired substitution pattern on the final molecule, and the need for stereochemical control in the synthesis of more complex derivatives.

Investigations into the Biological Activity of 7 Chloroisochroman 4 One Derivatives in Vitro Mechanistic Studies

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological effects. For derivatives of 7-chloroisochroman-4-one, these studies involve systematically modifying the core structure and evaluating how these changes influence their biological profiles.

Impact of Substituents on Biological Profiles

In studies on 4-aminoquinolines, the 7-chloro group is a common structural feature essential for high antimalarial potency. youtube.com Research comparing various substituents at this position found that 7-iodo and 7-bromo derivatives exhibited activity comparable to their 7-chloro counterparts against Plasmodium falciparum. nih.gov However, replacing the chloro group with 7-fluoro or 7-trifluoromethyl substituents generally resulted in decreased activity, particularly against chloroquine-resistant strains. nih.gov Furthermore, 7-methoxy derivatives were found to be largely inactive. nih.gov

The impact of substituents is not limited to the 7-position. In a series of 7-chloro-4-(phenylselanyl) quinoline analogues, modifications to the phenylselanyl moiety led to varied antinociceptive and anti-inflammatory effects. The introduction of fluorine (-F), trifluoromethyl (-CF3), and bis-trifluoromethyl (-Bis-CF3) groups on the phenyl ring maintained or enhanced the antinociceptive effects compared to the parent compound, whereas methyl (-CH3) and carboxylic acid (-OOH) substitutions led to reduced activity in certain assays. nih.gov This suggests that electron-withdrawing groups on the side chain can be beneficial for this specific activity.

Similarly, SAR studies on coumarin derivatives have shown that substitutions on the benzopyranone nucleus are essential for antifungal activity. mdpi.com For instance, in a series of 7-hydroxycoumarin derivatives, the size of the group attached to the hydroxyl function was directly related to fungicidal activity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of related heterocyclic compounds.

| Core Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 4-Aminoquinoline | 7 | -I, -Br | Activity comparable to -Cl | nih.gov |

| 4-Aminoquinoline | 7 | -F, -CF3 | Reduced activity | nih.gov |

| 4-Aminoquinoline | 7 | -OMe | Inactive | nih.gov |

| 7-Chloro-4-(phenylselanyl) quinoline | Phenylselanyl moiety | -F, -CF3, -Bis-CF3 | Maintained or enhanced antinociceptive effects | nih.gov |

| 7-Chloro-4-(phenylselanyl) quinoline | Phenylselanyl moiety | -CH3, -OOH | Reduced activity in some models | nih.gov |

| 7-Hydroxycoumarin | 7-O-position | Increasing size of alkyl group | Correlated with increased fungicidal activity | mdpi.com |

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of drugs. ankara.edu.trlongdom.org Chiral molecules can exist as enantiomers—non-superimposable mirror images—which may have vastly different interactions with chiral biological targets like enzymes and receptors. longdom.orgbiomedgrid.com

Generally, the spatial arrangement of a molecule affects its target binding, metabolism, and distribution. nih.gov For a drug to be effective, its shape must be complementary to its biological target. This principle is fundamental to molecular recognition and is a key consideration in the design and development of new therapeutic agents based on scaffolds like this compound.

Molecular Mechanisms of Biological Action (in vitro focus)

Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. In vitro studies focus on elucidating these mechanisms by examining their interactions with specific biological macromolecules and their subsequent impact on cellular pathways.

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Many bioactive compounds function by binding to and modulating the activity of biological macromolecules. For derivatives of scaffolds related to this compound, a prominent target is the class of enzymes known as DNA topoisomerases.

For example, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones were evaluated as novel human topoisomerase I (TOP1) inhibitors. nih.gov Molecular docking studies suggested that the most potent compounds act by intercalating between the DNA base pairs of the scissile strand in the TOP1-DNA complex. nih.gov This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with both the enzyme's amino acid residues and the DNA bases. nih.gov

Similarly, the antiviral agent 7-chloro-1,3-dihydroxyacridone and its derivatives have been shown to inhibit the catalytic activity of mammalian DNA topoisomerase II. nih.gov These compounds were found to bind to DNA, although this binding did not directly correlate with the extent of topoisomerase II inhibition. nih.gov This suggests a complex mechanism that may involve interference with the enzyme's ability to bind to DNA. nih.gov

Investigation of Specific Enzyme Inhibition (e.g., Enzyme Assays)

To quantify the potency and selectivity of potential drug candidates, in vitro enzyme assays are employed. These assays measure the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50) or determine the enzyme-inhibitor binding affinity (Ki).

In the development of inhibitors for steroid-11β-hydroxylase (CYP11B1), a series of 7-substituted-4-imidazolylmethyl coumarins were synthesized and evaluated. nih.gov The lead compound, 7-(benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one, had an IC50 of 72 nM against CYP11B1. Through structural optimization, a derivative with a 3-(trifluoromethoxy)benzyl]oxy} side chain was developed, which showed significantly improved potency with an IC50 of 5 nM. nih.gov This demonstrates how targeted chemical modifications can drastically enhance enzyme inhibition.

Selectivity is also a critical parameter. The optimized coumarin derivative showed a 25-fold selectivity for CYP11B1 over the related enzyme CYP11B2, a significant improvement over the parent compound and the non-selective drug metyrapone. nih.gov

The following table presents enzyme inhibition data for various derivatives of related heterocyclic scaffolds.

| Compound Class | Derivative/Substituent | Target Enzyme | IC50 / Ki Value | Selectivity | Reference |

| Imidazolylmethyl Coumarin | 7-(benzyloxy)- | CYP11B1 | 72 nM | 4-fold over CYP11B2 | nih.gov |

| Imidazolylmethyl Coumarin | 7-{[3-(trifluoromethoxy)benzyl]oxy}- | CYP11B1 | 5 nM | 25-fold over CYP11B2 | nih.gov |

| Imidazolyl-acetophenone | 2-(1H-imidazol-1-yl)-1-(4-{[3(trifluoromethoxy)benzyl]oxy}phenyl)ethanone | CYP11B1 | 15 nM | 33-fold over CYP11B2 | nih.gov |

| Sulfenimide | Bromo derivative (1f) | hCA-I | Ki = 0.023 µM | - | nih.gov |

| Sulfenimide | Bromo derivative (1f) | hCA-II | Ki = 0.044 µM | - | nih.gov |

These quantitative data are essential for SAR studies and guide the further optimization of lead compounds based on the this compound scaffold.

In Vitro Biological Screening Methodologies

The exploration of the biological potential of novel chemical compounds relies on a variety of in vitro screening methodologies. These techniques are essential for elucidating mechanisms of action and identifying potential therapeutic applications.

Cell-based assays are fundamental in drug discovery, offering a biologically relevant context to study the effects of a compound on cellular processes. These assays can provide insights into a compound's mechanism of action, including its effects on cell proliferation, cell death, and specific signaling pathways. For instance, in the study of related heterocyclic compounds like chromen-4-one derivatives, cell-based assays have been instrumental in identifying potential anticancer agents. Techniques such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess cell viability and proliferation in response to a test compound.

Target-based screening is a rational approach in drug discovery that involves testing compounds against a specific molecular target, such as an enzyme or a receptor, that is known to be involved in a disease process. This methodology allows for the identification of molecules that modulate the activity of the target. While no specific targets have been identified or screened for this compound, this approach is widely used for other heterocyclic scaffolds. For example, derivatives of the related chromen-4-one have been investigated as inhibitors of telomerase, a key enzyme in cancer cells.

The antimicrobial potential of novel compounds is a critical area of research. Standardized methods are employed to determine a compound's efficacy against a panel of pathogenic bacteria and fungi. The microbroth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. Studies on structurally related thiochroman-4-one and chroman-4-one derivatives have demonstrated their potential as antimicrobial agents. For instance, novel spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.

A representative, though hypothetical, data table for antimicrobial screening of isochromanone derivatives is presented below to illustrate the type of data generated from such studies.

| Compound | Organism | MIC (µg/mL) |

| Isochromanone A | Staphylococcus aureus | 64 |

| Isochromanone B | Escherichia coli | >128 |

| Isochromanone C | Candida albicans | 32 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Cytotoxicity assays are crucial for assessing the potential of a compound to be developed as a therapeutic agent, particularly in the context of cancer research. These assays measure the ability of a compound to kill or inhibit the growth of cancer cells. A variety of human cancer cell lines are typically used to screen for cytotoxic activity. For example, studies on other heterocyclic compounds have utilized cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) to determine the half-maximal inhibitory concentration (IC50) values. While no such data exists for this compound, the following table provides a hypothetical representation of cytotoxicity data for related compounds.

| Compound | Cell Line | IC50 (µM) |

| Isochromanone X | HeLa | 15.2 |

| Isochromanone Y | MDA-MB-231 | 28.5 |

| Isochromanone Z | HepG2 | >50 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloroisochroman-4-one, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves halogenation of the isochromanone core via Friedel-Crafts acylation or electrophilic substitution. Yield optimization depends on reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography or recrystallization improves purity, while characterization by NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. How do the electronic and steric effects of the chlorine substituent influence the reactivity of this compound compared to other halogenated analogs?

- Methodological Answer : Chlorine’s moderate electronegativity and smaller atomic radius compared to bromine reduce steric hindrance, favoring nucleophilic substitution at the 7-position. Computational studies (e.g., DFT calculations) can quantify electronic effects, showing decreased electron density at the carbonyl group relative to fluoro analogs. Experimental kinetic assays comparing halogenated derivatives (e.g., bromo vs. chloro) under identical conditions validate these trends .

Advanced Research Questions

Q. What computational chemistry approaches are recommended to model the molecular interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are critical for predicting binding affinities to enzymes like cytochrome P450. Quantum mechanical calculations (e.g., Gaussian for charge distribution analysis) and QSAR models help correlate structural features (e.g., Cl-substituent position) with activity. Validate predictions using in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess methodological variability, such as differences in cell lines (HEK-293 vs. HeLa), assay conditions (pH, temperature), or compound purity (HPLC validation). Meta-analytical techniques (random-effects models) quantify heterogeneity, while controlled replication studies isolate critical variables (e.g., solvent effects) .

Q. What experimental strategies are effective in determining the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer : Isotopic labeling (e.g., deuterium at reactive sites) combined with kinetic isotope effect (KIE) studies identifies preferred reaction pathways. Competitive reactions between this compound and its bromo/fluoro analogs under electrophilic conditions (e.g., nitration) reveal substituent-directed regioselectivity. In situ monitoring via FT-IR or Raman spectroscopy tracks intermediate formation .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs to maximize pharmacological relevance?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Systematically vary substituents (e.g., -CH₃, -NO₂ at the 3-position) and evaluate bioactivity using standardized assays (e.g., MIC for antimicrobial studies). Multivariate statistical analysis (PCA or PLS regression) identifies critical physicochemical parameters (logP, polar surface area) .

Q. What advanced spectroscopic techniques are critical for characterizing the crystalline structure and dynamic behavior of this compound in solution?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing motifs, while variable-temperature NMR (VT-NMR) probes conformational flexibility in solution. Pair XRD data with DFT-optimized geometries to validate computational models. For dynamic behavior, use 2D NOESY to study intramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.